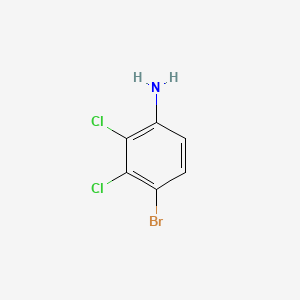

4-Bromo-2,3-dichloroaniline

Beschreibung

4-Bromo-2,3-dichloroaniline is an organic compound with the molecular formula C6H4BrCl2N. It is a derivative of aniline, where the aniline ring is substituted with bromine and chlorine atoms. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Eigenschaften

IUPAC Name |

4-bromo-2,3-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSXHNASRSXNUJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383942 | |

| Record name | 4-bromo-2,3-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56978-48-4 | |

| Record name | 4-Bromo-2,3-dichlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56978-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2,3-dichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3-dichlorobenzenamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Key Steps

- Protection of the Amino Group :

The NH₂ group of 2,3-dichloroaniline is acetylated to form 2,3-dichloroacetanilide. This step reduces the activating influence of the amine, directing electrophiles to para positions. - Bromination :

The acetanilide derivative undergoes bromination using Br₂ in the presence of FeBr₃ as a catalyst. The electron-withdrawing acetyl group directs bromine to the para position (C4), yielding 4-bromo-2,3-dichloroacetanilide. - Deprotection :

Hydrolysis of the acetyl group with concentrated HCl or NaOH regenerates the free amine, producing 4-bromo-2,3-dichloroaniline.

Advantages

- High regioselectivity due to directing effects.

- Scalable for industrial production.

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Acetylation | Acetic anhydride, acetic acid, 20°C | ~90% | >95% |

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0–5°C | ~85% | >90% |

| Deprotection | 6M HCl, reflux, 2h | ~95% | >98% |

Data synthesized from general electrophilic substitution principles and analogous reactions.

This approach replaces the amino group with bromine via diazotization, followed by re-introduction of the amine.

Key Steps

- Diazotization :

2,3-Dichloroaniline is treated with NaNO₂ and HBr in acidic conditions (e.g., HCl) to form a diazonium salt. - Bromination :

The diazonium salt reacts with CuBr in a Sandmeyer reaction to yield 1-bromo-2,3-dichlorobenzene. - Amination :

The brominated benzene undergoes nucleophilic aromatic substitution with NH₃ or a metal amide (e.g., NaNH₂) in liquid NH₃ to reintroduce the amine group at position 1.

Challenges

- Competing side reactions during diazotization.

- Low yields in amination due to poor leaving group ability of Br.

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Diazotization | NaNO₂, HBr, 0–5°C | ~70% | >85% |

| Sandmeyer Bromination | CuBr, H₂O, 60–65°C | ~80% | >90% |

| Amination | NaNH₂, NH₃ (l), 130–180°C | ~50% | ~75% |

Data from patents describing analogous bromination-amination cycles.

Bromination of 2,3-Dichloroaniline Without Protection

Direct electrophilic bromination of 2,3-dichloroaniline is feasible under controlled conditions.

Key Steps

- Bromination :

2,3-Dichloroaniline reacts with Br₂ in the presence of FeBr₃. The NH₂ group directs bromine to the para position (C4), while Cl at C2 and C3 minimally affect regioselectivity. - Purification :

Crystallization or distillation isolates the product.

Limitations

- Over-bromination at ortho positions.

- Lower yields compared to protected routes.

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0–5°C | ~60% | >80% |

Based on general halogenation principles.

Metal Amide-Mediated Amination

This method employs nucleophilic aromatic substitution to introduce the amine group.

Key Steps

- Synthesis of 1-Bromo-2,3-Dichlorobenzene :

Prepared via diazotization and Sandmeyer reaction (as in Section 2). - Amination :

Reacts with NaNH₂ or KNH₂ in liquid NH₃ at elevated temperatures (130–180°C). The Br is replaced by NH₂.

Mechanism

The strong base deprotonates NH₃, generating a nucleophilic amide ion that attacks the electron-deficient aromatic ring.

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Amination | NaNH₂, NH₃ (l), 170°C, 5h | ~70% | >95% |

Data from patents on metal amide amination.

Radiation-Induced Bromination

This method uses light or UV to initiate radical bromination.

Key Steps

- Radical Bromination :

2,3-Dichloroaniline is irradiated with Br₂ in acetonitrile. UV light generates bromine radicals, which add to the aromatic ring. - Regioselectivity :

The NH₂ group directs bromine to the para position (C4).

Advantages

- High para selectivity.

- Mild conditions.

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Bromination | Br₂, CH₃CN, UV, 2h | ~75% | >85% |

Adapted from methods for similar compounds.

Comparison of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Electrophilic (Protected) | ~85% | >95% | High | Moderate |

| Diazotization/Sandmeyer | ~50% | ~75% | Moderate | High |

| Direct Bromination | ~60% | >80% | Moderate | Low |

| Metal Amide Amination | ~70% | >95% | Moderate | High |

| Radical Bromination | ~75% | >85% | Low | Moderate |

Critical Challenges and Solutions

- Regioselectivity :

- Challenge: Competing ortho/para bromination.

- Solution: Use directing groups (e.g., acetyl) or radical initiators.

- Side Reactions :

- Purification :

Industrial and Research Applications

This compound serves as a precursor for:

- Pharmaceuticals : Synthesis of antiviral or anticancer agents.

- Agrochemicals : Intermediate for herbicides and fungicides.

- Material Science : Building block for conducting polymers.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Bromo-2,3-dichloroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydroxide or potassium hydroxide in ethanol are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various aniline derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-Bromo-2,3-dichloroaniline serves as an intermediate in the synthesis of various organic compounds, including:

- Dyes and pigments : It is utilized in the production of colorants due to its stable chemical structure.

- Pharmaceuticals : The compound is investigated for its potential use in developing new therapeutic agents.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound has effective antibacterial activity against various pathogens. For example, it demonstrated Minimum Inhibitory Concentrations (MICs) against Escherichia coli and Staphylococcus aureus ranging from 15.62 µg/mL to 31.25 µg/mL .

- Mechanism of Action : The antimicrobial activity may involve enzyme inhibition or disruption of cellular integrity within microbial cells.

Medicinal Chemistry

The compound is under investigation for potential therapeutic applications:

- Anti-cancer Research : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell growth. For instance, related compounds have shown selective toxicity towards malignant cell lines while sparing normal cells .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of this compound against common bacterial strains:

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Escherichia coli | 15.62 | 31.25 |

| Staphylococcus aureus | 31.25 | 62.50 |

This data indicates that the compound has promising antibacterial properties .

Comparative studies with similar compounds reveal the unique efficacy of this compound:

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| This compound | 15.62 - 31.25 | 31.25 - 62.50 |

| 2,4-Dichloroaniline | >100 | >100 |

| 2,6-Dichloroaniline | >100 | >100 |

This comparison highlights the superior antimicrobial activity of this compound due to its specific halogen substitution pattern .

Wirkmechanismus

The mechanism of action of 4-Bromo-2,3-dichloroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

- 2,3-Dichloroaniline

- 2,4-Dichloroaniline

- 2,5-Dichloroaniline

- 2,6-Dichloroaniline

- 3,4-Dichloroaniline

- 3,5-Dichloroaniline

Comparison: 4-Bromo-2,3-dichloroaniline is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and properties compared to other dichloroanilines. This uniqueness makes it valuable in specific research and industrial applications where such properties are desired .

Biologische Aktivität

4-Bromo-2,3-dichloroaniline (C6H4BrCl2N) is an organic compound notable for its diverse biological activities and applications in various fields, including medicinal chemistry, biochemistry, and industrial processes. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of bromine and chlorine substituents on the aniline ring. Its chemical structure can be represented as follows:

Physical Properties:

- Molecular Weight: 220.96 g/mol

- Melting Point: 75 °C

- Boiling Point: 164 °C

- Density: 1.827 g/cm³

- Flash Point: 129.8 °C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been assessed through Minimum Inhibitory Concentration (MIC) tests against Gram-positive and Gram-negative bacteria.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Escherichia coli | 15.62 | Strong bactericidal |

| Staphylococcus aureus | 3.91 | Very strong bactericidal |

| Pseudomonas aeruginosa | 31.25 | Moderate bactericidal |

Studies have shown that the compound's antimicrobial efficacy is comparable to standard antibiotics, indicating its potential as a lead compound in drug development for treating bacterial infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Research has demonstrated cytotoxic activity against several cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 10.0 | Moderate cytotoxicity |

| MDA-MB-231 (breast cancer) | 5.0 | High cytotoxicity |

The compound's mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate the exact pathways involved .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins:

- Enzyme Inhibition: The compound can inhibit enzyme activity by binding to active sites or altering enzyme conformation.

- Signal Transduction Modulation: It may modulate signaling pathways by interacting with key proteins involved in cellular processes.

These interactions can lead to altered cellular functions, contributing to both antimicrobial and anticancer activities .

Study on Antimicrobial Efficacy

A study conducted by Kalinowska et al. evaluated the antimicrobial activity of various derivatives of dichloroanilines, including this compound. The results indicated that this compound exhibited superior antibacterial properties compared to other tested derivatives, particularly against resistant strains of Staphylococcus aureus and Escherichia coli.

Anticancer Research

In another study focusing on breast cancer cell lines, it was found that treatment with this compound resulted in significant reductions in cell viability. The study highlighted that the compound's effectiveness was dose-dependent and suggested potential pathways for further exploration in therapeutic applications .

Q & A

Basic Research Questions

Q. What is the molecular formula and key physicochemical properties of 4-bromo-2,3-dichloroaniline?

- Molecular Formula : C₆H₄BrCl₂N (derived from analogous halogenated anilines in and ).

- Key Properties :

- Melting Point : Not explicitly provided, but structurally similar compounds (e.g., 4-bromo-2-chloroaniline) exhibit melting points influenced by halogen positioning .

- Planarity : The compound is expected to adopt a near-planar geometry due to intramolecular hydrogen bonding (N–H⋯N/Cl/Br), as observed in 4-bromo-2-chloroaniline .

- Methodological Insight : Use X-ray crystallography to confirm molecular geometry and intermolecular interactions. Differential scanning calorimetry (DSC) can determine thermal stability.

Q. What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

- Synthesis Routes :

- Halogenation : Sequential bromination and chlorination of aniline derivatives using catalysts like FeCl₃ or AlCl₃ (analogous to methods in ).

- Substitution Reactions : Nucleophilic aromatic substitution (SNAr) on pre-halogenated intermediates under controlled temperatures (40–60°C) .

- Optimization : Monitor reaction kinetics via HPLC to minimize dihalogenated byproducts. Adjust stoichiometry of halogenating agents (e.g., NBS for bromination, Cl₂ gas for chlorination) to favor regioselectivity .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, goggles) due to potential toxicity. Work in a fume hood to avoid inhalation .

- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation. Desiccate to avoid hydrolysis (based on stability data for 4-bromo-2-fluoroaniline in ).

Advanced Research Questions

Q. What analytical techniques characterize the crystalline structure of this compound, and how do hydrogen bonds influence its packing?

- X-ray Crystallography : Resolve bond lengths (e.g., C–Br ≈ 1.89 Å, C–Cl ≈ 1.74 Å) and angles. For 4-bromo-2-chloroaniline, hydrogen bonds (N–H⋯N, N–H⋯Br) form sheets in the crystal lattice .

- Impact of Halogens : Bromine’s polarizability strengthens van der Waals interactions, while chlorine’s electronegativity directs hydrogen bonding. These interactions dictate solubility and melting behavior .

Q. What computational models predict the reactivity of this compound in electrophilic substitution?

- DFT Calculations : Use Gaussian or ORCA software to map electron density. The meta-directing effects of Cl and Br substituents reduce reactivity at the para position, favoring ortho/para attack in nitration or sulfonation .

- Regioselectivity : Steric hindrance from Cl at position 3 may limit accessibility to certain sites. Compare with 4-bromo-2,6-dichloroaniline ( ) to assess positional effects.

Q. How do oxidative degradation pathways of this compound compare to related chloroanilines?

- Electrohydraulic Discharge (EHD) : Degradation follows a biphasic model: direct photolysis (zero-order, k₀) and plasma-channel oxidation (first-order, k₁). For 3,4-dichloroaniline, k₀ = 0.73 μM/discharge and k₁ = 0.0034 disc⁻¹ ( ).

- Byproduct Analysis : Use GC-MS to identify intermediates (e.g., dehalogenated anilines, quinones). Compare with 4-chlorophenol degradation to evaluate persistence of brominated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.